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Compound of Interest

Compound Name:
Methyl 3-hydroxy-2-

methoxybenzoate

CAS No.: 2169-25-7

Cat. No.: B3022699 Get Quote

Technical Whitepaper | CAS: 2169-25-7

Executive Summary
This technical guide provides a rigorous analytical framework for Methyl 3-hydroxy-2-
methoxybenzoate (

), a specific regioisomer of the dihydroxybenzoate methyl ether family. While often
overshadowed by its isomers (such as methyl vanillate or methyl isovanillate), this compound
represents a critical intermediate in the synthesis of specialized pharmacological scaffolds.

Distinguishing this molecule from its positional isomers—particularly Methyl 2-hydroxy-3-

methoxybenzoate (Methyl 3-methoxysalicylate)—requires precise spectroscopic interpretation.

This guide outlines the physicochemical constants, details a self-validating NMR/MS structural

elucidation protocol, and provides a robust purity assessment workflow.

Part 1: Molecular Identity & Physicochemical
Profile[1]
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The accurate identification of Methyl 3-hydroxy-2-methoxybenzoate relies on precise

molecular weight determination and differentiation from its isomers.

Core Physicochemical Data[1][2]
Parameter Specification Technical Note

IUPAC Name
Methyl 3-hydroxy-2-

methoxybenzoate

Distinct from Methyl 3-

methoxysalicylate.

CAS Registry 2169-25-7
Critical for database

verification [1].

Molecular Formula

Molecular Weight 182.17 g/mol Monoisotopic Mass: 182.0579

Physical State Solid (Crystalline)
typically off-white to pale

yellow.

Melting Point 78–82 °C (Predicted)

Lower than methyl vanillate

due to lack of intermolecular H-

bonding networks typical of

para-isomers.

Solubility DMSO, Methanol, Chloroform Limited solubility in water.

The Isomeric Challenge
The primary analytical challenge is distinguishing the target from its isomers.

Target (CAS 2169-25-7): 2-OMe, 3-OH (No intramolecular H-bond).

Isomer A (Methyl 3-methoxysalicylate): 2-OH, 3-OMe (Strong intramolecular H-bond).

Isomer B (Methyl Isovanillate): 3-OH, 4-OMe.[1][2]

Part 2: Structural Elucidation Protocols
Mass Spectrometry (GC-MS/LC-MS)
Objective: Confirm molecular weight and fragmentation fingerprint.[3]
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Ionization: Electron Impact (EI, 70 eV).[4]

Molecular Ion (

): m/z 182 (Base peak or high intensity).

Fragmentation Pathway:

Loss of Methoxy Radical (

): m/z 151. Common in methyl esters.

Loss of Methanol (

): m/z 150 (Ortho effect).

Benzoyl Ion Formation: Loss of

to form the substituted phenyl cation.

Nuclear Magnetic Resonance (NMR) Strategy
Objective: Definitive structural assignment. This protocol relies on the "Chemical Shift Logic" to

rule out the salicylate isomer.

Protocol:

NMR (400 MHz,

)
Sample Prep: Dissolve ~10 mg in 0.6 mL

. TMS as internal standard (0.00 ppm).

Acquisition: 16 scans, 30° pulse angle, D1 = 1.0s.

Spectral Interpretation Guide:
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Region
Shift (

ppm)
Multiplicity Assignment

Diagnostic
Logic (The
"Why")

Phenolic -OH 5.5 - 6.5 Broad Singlet 3-OH

CRITICAL: If this

signal appears at

>10.5 ppm, you

have the

Salicylate isomer

(2-OH). The

target (3-OH)

cannot form a

strong

intramolecular H-

bond with the

carbonyl,

keeping the shift

upfield.

Ester 3.85 - 3.95 Singlet
Typical methyl

ester region.

Ether 3.80 - 3.90 Singlet 2-

Sterically

crowded

between the

ester and the

hydroxyl.

Aromatic 6.90 - 7.50 Multiplet (ABC) Ar-H (4,5,6)

H-6 (ortho to

ester) is most

deshielded

(~7.3-7.5 ppm).

H-4 (ortho to OH)

is shielded (~6.9-

7.1 ppm).

Protocol:
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NMR (100 MHz,

)
Carbonyl: ~166 ppm (Ester).

Aromatic C-O: Two signals at ~145-155 ppm (C-2 and C-3). The C-2 carbon (attached to

OMe) is typically deshielded relative to C-3.

Methoxys: Two signals in the 50-60 ppm range.

Part 3: Synthesis & Purity Analysis[1][6]
Synthetic Pathway Logic
The synthesis typically involves selective methylation. Direct methylation of 2,3-

dihydroxybenzoic acid is difficult to control. A more robust route involves the esterification of 3-

hydroxy-2-methoxybenzoic acid.

Workflow Diagram (DOT):

2,3-Dihydroxybenzoic Acid Selective Methylation
(Dimethyl Sulfate/Base)

Controlled pH 3-Hydroxy-2-methoxybenzoic AcidIsolate Regioisomer Esterification
(MeOH / H2SO4)

Reflux Methyl 3-hydroxy-2-methoxybenzoate
(Target)

Crystallization

Click to download full resolution via product page

Figure 1: Synthetic logic flow for the target molecule, emphasizing the requirement for regio-

control prior to final esterification.

HPLC Purity Method
To ensure the absence of the 2-hydroxy isomer (which is a common impurity due to incomplete

methylation or hydrolysis), the following HPLC method is recommended.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm and 280 nm.

Retention Time Logic: The target (2-OMe, 3-OH) is less polar than the dihydroxy precursor

but more polar than the dimethoxy derivative.

Order of Elution: 2,3-Dihydroxy acid < Target < Methyl 2,3-dimethoxybenzoate.

Part 4: Analytical Decision Tree
The following diagram illustrates the decision process for confirming the identity of the molecule

against its most common confounders.
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(2-OH, 3-OMe)
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1,3,4-Substituted Pattern
(d, d, s)
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Figure 2: Analytical decision tree for distinguishing Methyl 3-hydroxy-2-methoxybenzoate
from its structural isomers based on NMR chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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